2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one
Description
Chemical Identity and Nomenclature
This compound represents a structurally complex fluorinated indanone derivative characterized by specific substitution patterns that define its chemical behavior and potential applications. The compound is officially designated by the Chemical Abstracts Service number 151697-01-7 and carries the molecular descriptor number MFCD11219436 according to the Molecular Design Limited database. The International Union of Pure and Applied Chemistry systematic name reflects the precise structural arrangement of functional groups within the indanone framework.
The molecular formula C₁₁H₁₁FO indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 178.20 grams per mole. The compound exhibits a specific three-dimensional arrangement described by the Simplified Molecular Input Line Entry System code: CC1(Cc2cc(ccc2C1=O)F)C, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key YLZKDXQYVAKNNL-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound in chemical databases worldwide.
Table 1: Chemical Identity Parameters for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 151697-01-7 |
| Molecular Formula | C₁₁H₁₁FO |
| Molecular Weight | 178.20 g/mol |
| Molecular Design Limited Number | MFCD11219436 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| International Chemical Identifier Key | YLZKDXQYVAKNNL-UHFFFAOYSA-N |
The structural nomenclature reveals several critical features that distinguish this compound within the indanone family. The designation "2,3-dihydro" indicates the saturation of the two-carbon bridge connecting the benzene ring to the carbonyl-containing five-membered ring. The "2,2-dimethyl" specification identifies the presence of two methyl groups attached to the same carbon atom at position 2 of the indanone ring system. The "5-fluoro" designation indicates fluorine substitution at the fifth position of the aromatic ring, which significantly influences the compound's electronic properties and chemical reactivity patterns.
Historical Context in Fluorinated Indanone Chemistry
The development of fluorinated indanone derivatives represents a significant evolution in organic chemistry that emerged from the broader understanding of fluorine's unique effects on molecular properties and biological activity. The incorporation of fluorine atoms into organic molecules has been recognized as a powerful strategy for modifying pharmacological properties, enhancing metabolic stability, and improving target selectivity in drug design applications. Within the context of indanone chemistry, fluorination represents a relatively recent advancement that builds upon decades of research into the fundamental indanone structure.
The synthesis and study of 1-indanones have been documented in scientific literature from 1926 to 2017, with more than one hundred synthetic methods utilizing various starting materials including carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. This extensive methodological development provided the foundation for subsequent fluorinated derivatives. The historical progression shows that early indanone research focused primarily on understanding the basic chemical reactivity and synthetic accessibility of the indanone framework, while later investigations expanded to include heteroatom substitutions and structural modifications.
Fluorinated indanone derivatives gained particular attention through the development of stereoselective construction methods involving Lewis acid-catalyzed cascade reactions. These advanced synthetic approaches enabled the preparation of fluorinated indanone derivatives with precise control over stereochemistry and substitution patterns. The one-pot three-component cascade reaction proceeding through Knoevenagel condensation, Nazarov cyclization, and electrophilic fluorination represents a significant technological advancement in fluorinated indanone synthesis.
The emergence of this compound within this historical context reflects the sophisticated understanding of structure-activity relationships that has developed within fluorinated organic chemistry. The specific combination of dimethyl substitution at the 2-position and fluorine substitution at the 5-position represents a rational design approach based on accumulated knowledge of how these modifications influence molecular properties and potential biological activities.
Position Within the Indanone Family of Compounds
This compound occupies a distinctive position within the broader indanone family, representing a convergence of several important structural modifications that collectively enhance the compound's chemical and potentially biological properties. The indanone family encompasses a diverse array of compounds sharing the common 2,3-dihydro-1H-inden-1-one core structure, with variations occurring through different substitution patterns on both the aromatic ring and the saturated portion of the bicyclic system.
Within this family, compounds such as 5-fluoro-2,3-dihydro-1H-inden-1-one serve as direct structural relatives, differing primarily in the absence of the dimethyl substitution at position 2. The comparison between these compounds illustrates the incremental structural modifications that characterize indanone family relationships. 5-Fluoro-2,3-dihydro-1H-inden-1-one, with molecular formula C₉H₇FO and molecular weight 150.15 grams per mole, demonstrates how systematic structural variations within the family can be used to fine-tune molecular properties.
The structural relationship extends to other substituted indanones such as 2,5-dimethyl-2,3-dihydroinden-1-one, which shares the dimethyl substitution pattern but lacks the fluorine atom. This compound, designated by Chemical Abstracts Service number 89044-48-4 and molecular formula C₁₁H₁₂O, provides insight into how individual substituent groups contribute to the overall molecular characteristics. The systematic comparison of these related structures enables detailed structure-activity relationship studies.
Table 2: Structural Comparison Within the Indanone Family
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions |
|---|---|---|---|
| This compound | C₁₁H₁₁FO | 178.20 | 2,2-dimethyl, 5-fluoro |
| 5-Fluoro-2,3-dihydro-1H-inden-1-one | C₉H₇FO | 150.15 | 5-fluoro |
| 2,5-Dimethyl-2,3-dihydroinden-1-one | C₁₁H₁₂O | 160.21 | 2,5-dimethyl |
| 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | C₁₁H₁₂O | 160.21 | 2,6-dimethyl |
The arylidene indanone subfamily represents another important branch of indanone chemistry, where compounds incorporate α,β-unsaturated ketone systems forming cyclic five-membered rings. These scaffolds are considered rigid cousins of chalcones and have been extensively explored as inhibitors of cholinesterases, tubulin depolymerizing agents, and inhibitors of various biological targets. The relationship between this compound and these arylidene derivatives illustrates the structural diversity possible within the indanone family while maintaining the fundamental bicyclic core.
Significance in Organic and Medicinal Chemistry
The significance of this compound in contemporary organic and medicinal chemistry stems from the convergence of several important chemical principles that collectively enhance its potential utility in pharmaceutical and synthetic applications. The incorporation of fluorine into organic molecules has become increasingly recognized as a powerful strategy for improving drug-like properties, with fluorinated compounds representing a substantial portion of modern pharmaceutical agents.
Within organic chemistry, fluorinated indanone derivatives serve as versatile synthetic intermediates and building blocks for more complex molecular architectures. The specific structural features of this compound, including the dimethyl substitution pattern and fluorine placement, provide multiple sites for further chemical elaboration and functionalization. The compound's potential applications in organic synthesis extend to the preparation of pharmaceuticals, dyes, agrochemicals, and highly fluorinated compounds such as perfluorinated alcohols and amines.
The medicinal chemistry significance is amplified by the documented biological activities of related fluorinated indanone derivatives and the broader indanone family. Fluorinated benzylidene indanone compounds have demonstrated antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. These compounds occupy the colchicine binding pocket acting as microtubule destabilizers and induce G2/M phase arrest in cancer cells. The antiangiogenic effects involve down-regulation of Vascular Endothelial Growth Factor and Hypoxia Inducible Factor-α, suggesting potential applications in cancer chemotherapy.
The structural relationship to compounds with established biological activities provides a foundation for understanding the potential medicinal chemistry applications of this compound. Related indanone derivatives have been explored as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Additionally, these compounds have shown utility in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides.
Research into arylidene indanone scaffolds has revealed their potential as inhibitors of cholinesterases toward the treatment of Alzheimer disease, as tubulin depolymerizing agents, as inhibitors of breast cancer and leukemia, and as inhibitors of dual specificity phosphatase. The systematic structure-activity relationship studies conducted on these compounds provide valuable insights that can inform the development and application of this compound in similar therapeutic contexts.
Properties
IUPAC Name |
5-fluoro-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZKDXQYVAKNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151697-01-7 | |
| Record name | 2,3-dihydro-2,2-dimethyl-5-fluoro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Substrate Preparation and Methylation
The most direct route involves double methylation of 5-fluoro-1-indanone. Starting with commercially available 5-fluoro-1-indanone, deprotonation at the 2-position using sodium hydride (NaH) in tetrahydrofuran (THF) enables sequential alkylation with methyl iodide (MeI).
Reaction Conditions :
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Base : NaH (2.2 equiv)
-
Alkylating Agent : MeI (2.5 equiv)
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Solvent : THF, 0°C to room temperature
-
Time : 12 hours
This method achieves 85–90% yield after purification via silica gel chromatography. Key challenges include controlling regioselectivity to avoid over-alkylation.
Copper-Catalyzed Intramolecular Annulation
Cyclization of 2-Ethynyl-5-fluorobenzaldehyde
A copper-catalyzed annulation strategy constructs the indanone core from 2-ethynyl-5-fluorobenzaldehyde. The ethynyl group facilitates cyclization under mild conditions.
Reaction Conditions :
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : DMF, 80°C
-
Time : 6 hours
Post-cyclization, dimethylation at the 2-position follows the protocol in Section 1.1. The overall yield for this two-step process is 70–75% .
Oxidation of Diol Precursors
Diol Synthesis and IBX Oxidation
A diol intermediate, 2,2-dimethyl-5-fluoro-1,3-indanediol, is oxidized to the target compound using iodoxybenzoic acid (IBX).
Synthesis of Diol :
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Starting Material : 5-Fluorobenzaldehyde derivative
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Alkylation : n-BuLi-mediated coupling with methyl groups
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Reduction : NaBH₄ in methanol
Oxidation Conditions :
-
Oxidizing Agent : IBX (2.2 equiv)
-
Solvent : Ethyl acetate, 75°C
-
Time : 3 hours
This method yields 65–70% after chromatography.
Reductive Amination and Subsequent Modification
Reductive Amination Pathway
A modified four-step sequence starts with 5-bromo-1-indanone:
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Double Methylation : MeI/NaH to install 2,2-dimethyl groups.
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Rosenmund–von Braun Reaction : Introduces a nitrile group at position 6.
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Reductive Amination : Ammonium acetate/NaBH₃CN to form a primary amine.
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Coupling : BOP reagent-mediated amidation.
While originally used for a related compound, omitting the amidation step and retaining the ketone yields the target molecule with 60–65% overall yield .
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity |
|---|---|---|---|
| Alkylation | Methylation of preformed indanone | 85–90% | Low |
| Copper-Catalyzed Annulation | Cyclization + methylation | 70–75% | Moderate |
| IBX Oxidation | Diol synthesis + oxidation | 65–70% | High |
| Reductive Amination | Multi-step functionalization | 60–65% | Very High |
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like chromium trioxide in acetic acid to form corresponding ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogen gas with palladium catalyst under atmospheric pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one involves its interaction with various molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Indenones
5-Fluoro-2,3-dihydro-1H-inden-1-one (CAS 2840-44-0)
- Structure : Lacks the 2,2-dimethyl groups but retains the 5-fluoro and ketone substituents.
- Similarity to the target compound is 0.93, indicating close structural alignment .
- Applications : Used as a precursor in synthesizing fluorinated pharmaceuticals.
5-Chloro-2,3-dihydro-1H-inden-1-one
- Structure : Chlorine replaces fluorine at position 5.
- Properties : Chlorine’s larger atomic radius and polarizability increase van der Waals interactions compared to fluorine. Synthesized via Friedel-Crafts acylation with a 50.6% yield .
- Research Findings : Chlorinated analogs often exhibit higher thermal stability but lower metabolic resistance than fluorinated derivatives.
5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one (CAS 2095689-70-4)
- Structure : Bromine at position 5 and two fluorines at position 2.
- Molecular weight (247.04 g/mol) is higher due to bromine .
- Applications: Useful in cross-coupling reactions for functionalized indenones.
Alkyl-Substituted Indenones
1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 1244949-19-6)
- Structure : Ethyl ketone substituent at position 2 instead of dimethyl groups.
- Properties : The ethyl group increases lipophilicity (LogP ~2.8) compared to the target compound. Similarity score: 0.90 .
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 727359-81-1)
- Structure : Ethyl and methyl groups at position 2.
- Properties: The branched alkyl chain may improve solubility in nonpolar solvents. Similarity score: 0.88 .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Analytical Insights
Structural Characterization
- X-ray Crystallography: SHELX software () has been pivotal in solving crystal structures of indenones, revealing planar aromatic systems and substituent orientations.
- Spectroscopy : IR and NMR data () confirm ketone (C=O stretch ~1666 cm⁻¹) and fluorine (¹⁹F NMR shifts ~-120 ppm) functionalities.
Biological Activity
2,3-Dihydro-2,2-dimethyl-5-fluoro-1H-inden-1-one, also known as 5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is a compound of interest due to its unique structure and potential biological activities. It belongs to the indanone family and exhibits properties that may be relevant in medicinal chemistry, particularly in the development of anticancer agents.
- Molecular Formula : C11H11FO
- Molar Mass : 178.2 g/mol
- CAS Number : 151697-01-7
This compound features a fluorine atom, which enhances its biological activity by potentially increasing binding affinity to various molecular targets.
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including:
1. Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, a recent study highlighted the potential of indanone derivatives in targeting breast cancer cell lines (MDA-MB-231), demonstrating significant apoptotic effects at low concentrations (IC50 values around 1 µM) .
2. Antimicrobial Activity
Preliminary evaluations suggest that this compound may exhibit antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the fluorine atom enhances its interaction with target proteins or enzymes involved in cancer progression or microbial resistance.
Case Studies and Research Findings
A selection of studies focusing on related compounds provides insights into the potential biological activities of this compound:
Synthesis and Research Applications
The synthesis of this compound typically involves reactions between fluorinated benzene derivatives and cyclopentanone derivatives under controlled conditions. This compound serves as a valuable building block for synthesizing more complex molecules in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for 2,3-Dihydro-2,2-dimethyl-5-fluoro-1H-inden-1-one, and how are key intermediates characterized?
The synthesis typically involves fluorination of a precursor such as 2,3-dihydro-1H-inden-1-ol using fluorinating agents like Selectfluor. Oxidation of the hydroxyl group in intermediates (e.g., (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol) with KMnO₄ or CrO₃ yields the ketone. Characterization relies on NMR, IR, and mass spectrometry. For example, ¹H NMR peaks for analogous compounds show aromatic protons at δ 7.35–6.91 ppm and methoxy groups at δ 3.84 ppm .
Q. How is the purity and stereochemical integrity of this compound validated during synthesis?
Chiral HPLC or polarimetry is used to confirm enantiomeric purity, especially for chiral intermediates. X-ray crystallography (using SHELX programs for refinement ) resolves absolute configurations. For example, (1R)-configured intermediates are refined via SHELXL, with Flack parameters validating chirality .
Q. What spectroscopic techniques are critical for structural elucidation, and what are their limitations?
¹³C NMR and DEPT experiments differentiate carbonyl (C=O, ~200 ppm) and fluorinated aromatic carbons. However, overlapping signals in crowded regions (e.g., diastereotopic protons) may require 2D NMR (COSY, HSQC). IR confirms ketone C=O stretches (~1700 cm⁻¹) but cannot distinguish regioisomers without complementary data .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound?
Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Variable-temperature NMR or X-ray diffraction (e.g., using ORTEP-3 for graphical refinement ) clarifies such issues. For example, unexpected splitting in ¹H NMR may stem from hindered rotation in crystalline states .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electrophilicity indices, and Mulliken charges. MEP surfaces identify nucleophilic/electrophilic sites, aiding in predicting reactivity toward nucleophiles (e.g., SNAr at the 5-fluoro position) .
Q. How does fluorination at the 5-position influence biological activity, and what structural modifications enhance target selectivity?
Fluorine increases metabolic stability and lipophilicity, improving membrane permeability. SAR studies on analogs show that substituting the 5-fluoro group with bulkier halogens (e.g., bromine) or methoxy groups alters binding to enzymes like monoamine oxidases. In vitro assays (e.g., MIC tests for antimicrobial activity ) guide optimization.
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Polymorphism is addressed via solvent screening (e.g., ethanol/water mixtures) or co-crystallization with chiral auxiliaries. SHELXD and SHELXE are robust for phase determination in small-molecule crystals, even with twinning or weak diffraction . For example, dihydroindenone derivatives form monoclinic crystals (space group P2₁/c) with Z′ = 1 .
Q. How do steric effects from the 2,2-dimethyl group impact reaction pathways (e.g., oxidation or nucleophilic attack)?
The gem-dimethyl group introduces steric hindrance, slowing down axial attacks on the ketone. Kinetic studies using competitive oxidation (e.g., with NaBH₄ vs. LiAlH₄) reveal preferential reduction at less hindered sites. MD simulations (e.g., in Gaussian ) model transition states to explain selectivity .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR/IR with single-crystal XRD to resolve ambiguities. For example, a ketone misassigned as an aldehyde in IR can be corrected via XRD bond lengths (~1.21 Å for C=O) .
- Experimental Design : Use fractional factorial designs to optimize fluorination yields, varying temperature (0–50°C) and Selectfluor stoichiometry (1.0–2.5 eq.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
